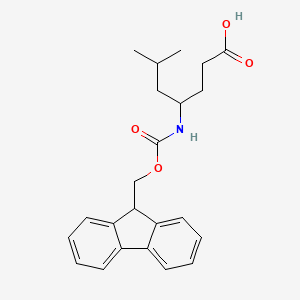

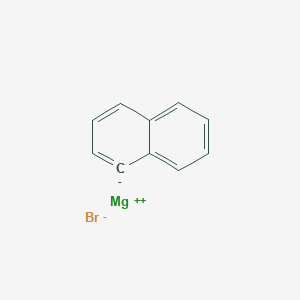

![molecular formula C19H24NO3+ B13396035 1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B13396035.png)

1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

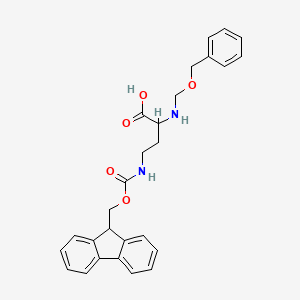

Magnocurarine is a natural alkaloid compound isolated from the bark of Magnolia obovata, a plant native to East Asia. It is known for its curare-like action, which means it can act as a neuromuscular blocking agent. The compound has a molecular formula of C19H24NO3 and is part of the isoquinoline alkaloid family .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnocurarine can be synthesized through the isolation of its natural form from the bark of Magnolia obovata. The process involves extracting the bark with an alcoholic solvent, followed by purification steps such as crystallization and chromatography . The compound is obtained as almost colorless, microscopic, prismatic crystals that melt at 200°C with effervescence .

Industrial Production Methods

Industrial production of magnocurarine is not widely documented, but it generally involves large-scale extraction from Magnolia obovata bark. The extraction process is similar to laboratory methods but scaled up to handle larger quantities of raw material. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnocurarine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in magnocurarine.

Substitution: Substitution reactions can occur at various positions on the isoquinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include various derivatives of magnocurarine, such as 3,4-dehydromagnocurarine and other isoquinoline alkaloids .

Scientific Research Applications

Magnocurarine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of isoquinoline alkaloids.

Biology: The compound is studied for its effects on neuromuscular transmission and its potential as a neuromuscular blocking agent.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in anesthesia and muscle relaxation.

Industry: Magnocurarine is used in the development of new pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

Magnocurarine exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors in the neuromuscular junction. This action prevents the binding of acetylcholine, thereby inhibiting muscle contraction and causing muscle relaxation. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to neuromuscular transmission .

Comparison with Similar Compounds

Similar Compounds

Tubocurarine: Another isoquinoline alkaloid with similar neuromuscular blocking properties.

Decamethonium iodide: A synthetic compound with curare-like action.

Guattegaumerine: A bisbenzylisoquinoline alkaloid with similar structural features

Uniqueness

Magnocurarine is unique due to its specific isolation from Magnolia obovata and its distinct chemical structure, which resembles one half of the molecular structure of tubocurarine. Its solubility properties and melting point also distinguish it from other similar compounds .

Properties

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWOXNLVWMXBRD-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

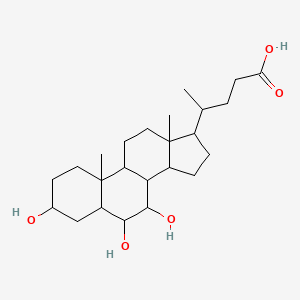

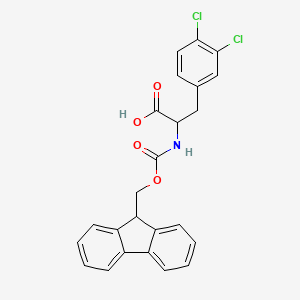

![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)

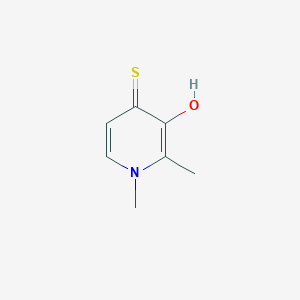

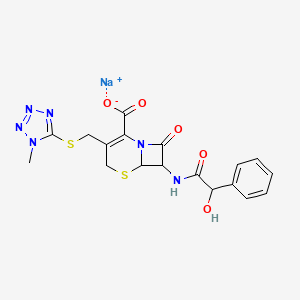

![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)

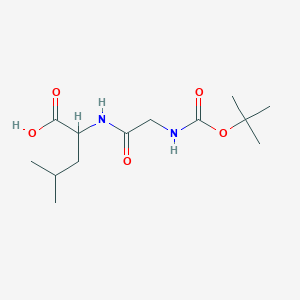

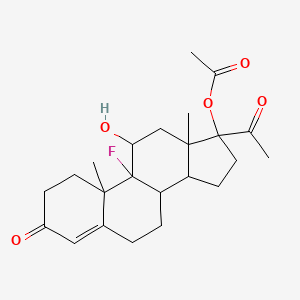

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13396027.png)